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molecular formula C3H5Cl2F3Si B1466059 Dichloro(3,3,3-trifluoropropyl)silane CAS No. 870-56-4

Dichloro(3,3,3-trifluoropropyl)silane

Cat. No. B1466059
M. Wt: 197.05 g/mol
InChI Key: LCZXHHWLLUALLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05350824

Procedure details

2 moles CF3CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 moles tetra(n-butyl)ammonium chloride were introduced into a flask and heated under reflux for 3 days with stirring. A mixture of chlorosilanes was then recovered by distillation in vacuo. According to analysis by gas chromatography, the main components of the reaction product were CF3CH2CH2SiCl3, CF3CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 fraction was isolated by distillation in vacuo. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 mixture was placed in a flask, 5 g isopropanolic chloroplatinic acid solution (concentration=10%) was added, and, while stirring and heating to 50° C., CF3CH=CH2 gas was then continuously injected through a glass tube inserted into the liquid. Its addition was halted when the peak for CF3CH2CH2SiHCl2 had disappeared in gas chromoatographic analysis. (CF3CH2CH2)2SiCl2 (bp=128° C./20 mmHg) was then isolated by distillation in vacuo.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
3.5 mol
Type
reactant
Reaction Step One
Quantity
2.6 mol
Type
catalyst
Reaction Step One
[Compound]
Name
chlorosilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[SiH](Cl)(C)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[C:1]([CH2:5][CH2:6][SiH:7]([Cl:9])[Cl:8])([F:4])([F:3])[F:2] |f:2.3|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(F)(F)(F)CC[Si](Cl)(Cl)Cl
Name
Quantity
3.5 mol
Type
reactant
Smiles
[SiH](C)(C)Cl
Name
Quantity
2.6 mol
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
chlorosilanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
DISTILLATION
Type
DISTILLATION
Details
was then recovered by distillation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)CC[Si](Cl)(Cl)Cl
Name
Type
product
Smiles
C(F)(F)(F)CC[SiH](Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05350824

Procedure details

2 moles CF3CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 moles tetra(n-butyl)ammonium chloride were introduced into a flask and heated under reflux for 3 days with stirring. A mixture of chlorosilanes was then recovered by distillation in vacuo. According to analysis by gas chromatography, the main components of the reaction product were CF3CH2CH2SiCl3, CF3CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 fraction was isolated by distillation in vacuo. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 mixture was placed in a flask, 5 g isopropanolic chloroplatinic acid solution (concentration=10%) was added, and, while stirring and heating to 50° C., CF3CH=CH2 gas was then continuously injected through a glass tube inserted into the liquid. Its addition was halted when the peak for CF3CH2CH2SiHCl2 had disappeared in gas chromoatographic analysis. (CF3CH2CH2)2SiCl2 (bp=128° C./20 mmHg) was then isolated by distillation in vacuo.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
3.5 mol
Type
reactant
Reaction Step One
Quantity
2.6 mol
Type
catalyst
Reaction Step One
[Compound]
Name
chlorosilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[SiH](Cl)(C)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[C:1]([CH2:5][CH2:6][SiH:7]([Cl:9])[Cl:8])([F:4])([F:3])[F:2] |f:2.3|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(F)(F)(F)CC[Si](Cl)(Cl)Cl
Name
Quantity
3.5 mol
Type
reactant
Smiles
[SiH](C)(C)Cl
Name
Quantity
2.6 mol
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
chlorosilanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
DISTILLATION
Type
DISTILLATION
Details
was then recovered by distillation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)CC[Si](Cl)(Cl)Cl
Name
Type
product
Smiles
C(F)(F)(F)CC[SiH](Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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